Cas no 2228912-63-6 (4-(1H-indazol-3-yl)butan-2-ol)

4-(1H-indazol-3-yl)butan-2-ol is a versatile intermediate in organic synthesis, particularly valued for its indazole core, which is a privileged scaffold in medicinal chemistry. The compound’s hydroxyl and butyl linker enhance its utility in derivatization, enabling the preparation of targeted bioactive molecules. Its structural features make it suitable for applications in pharmaceutical research, including the development of kinase inhibitors and other therapeutic agents. The indazole moiety contributes to strong binding affinity and selectivity, while the aliphatic chain offers flexibility for further functionalization. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its compatibility with diverse reaction conditions further underscores its utility in advanced chemical synthesis.
4-(1H-indazol-3-yl)butan-2-ol structure
4-(1H-indazol-3-yl)butan-2-ol structure
Product name:4-(1H-indazol-3-yl)butan-2-ol
CAS No:2228912-63-6
MF:C11H14N2O
Molecular Weight:190.241662502289
CID:6244855
PubChem ID:165617803

4-(1H-indazol-3-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(1H-indazol-3-yl)butan-2-ol
    • 2228912-63-6
    • EN300-1804199
    • インチ: 1S/C11H14N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5,8,14H,6-7H2,1H3,(H,12,13)
    • InChIKey: BIIXPJGLNRVFNM-UHFFFAOYSA-N
    • SMILES: OC(C)CCC1=C2C=CC=CC2=NN1

計算された属性

  • 精确分子量: 190.110613074g/mol
  • 同位素质量: 190.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.9Ų
  • XLogP3: 2

4-(1H-indazol-3-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1804199-0.1g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
0.1g
$741.0 2023-09-19
Enamine
EN300-1804199-1.0g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
1g
$1357.0 2023-06-03
Enamine
EN300-1804199-1g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
1g
$842.0 2023-09-19
Enamine
EN300-1804199-0.5g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
0.5g
$809.0 2023-09-19
Enamine
EN300-1804199-0.25g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
0.25g
$774.0 2023-09-19
Enamine
EN300-1804199-5.0g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
5g
$3935.0 2023-06-03
Enamine
EN300-1804199-10g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
10g
$3622.0 2023-09-19
Enamine
EN300-1804199-5g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
5g
$2443.0 2023-09-19
Enamine
EN300-1804199-2.5g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
2.5g
$1650.0 2023-09-19
Enamine
EN300-1804199-0.05g
4-(1H-indazol-3-yl)butan-2-ol
2228912-63-6
0.05g
$707.0 2023-09-19

4-(1H-indazol-3-yl)butan-2-ol 関連文献

4-(1H-indazol-3-yl)butan-2-olに関する追加情報

4-(1H-indazol-3-yl)butan-2-ol (CAS No. 2228912-63-6): A Comprehensive Overview of Its Properties and Applications

In the rapidly evolving field of medicinal chemistry, 4-(1H-indazol-3-yl)butan-2-ol (CAS No. 2228912-63-6) has emerged as a compound of significant interest. This heterocyclic derivative combines the structural features of indazole with a butanol side chain, creating unique chemical properties that make it valuable for pharmaceutical research and development. The compound's molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol.

The indazole moiety in 4-(1H-indazol-3-yl)butan-2-ol is particularly noteworthy, as this bicyclic structure is known to exhibit diverse biological activities. Researchers are increasingly focusing on this compound due to its potential as a pharmacophore in drug discovery programs. Recent studies suggest that modifications to the butan-2-ol side chain can significantly alter the compound's bioavailability and target specificity, making it a versatile building block for medicinal chemistry.

From a synthetic chemistry perspective, 4-(1H-indazol-3-yl)butan-2-ol presents interesting challenges and opportunities. The compound's stereochemistry at the 2-position of the butanol chain adds another dimension to its potential applications. Many pharmaceutical companies are exploring this compound as a precursor for chiral drug synthesis, especially in the development of kinase inhibitors and GPCR modulators.

The physical properties of 4-(1H-indazol-3-yl)butan-2-ol include moderate water solubility due to the presence of both polar (hydroxyl group) and nonpolar (aromatic ring) components. This amphiphilic character makes it particularly interesting for formulation scientists working on drug delivery systems. The compound typically appears as a white to off-white crystalline powder at room temperature, with a melting point range that depends on its purity and crystalline form.

In the context of current pharmaceutical trends, 4-(1H-indazol-3-yl)butan-2-ol aligns well with the growing interest in targeted therapies and personalized medicine. The indazole core is known to interact with various biological targets, including enzymes involved in cell signaling pathways. This has led to increased research activity around this compound, particularly in oncology and inflammation-related drug discovery.

Analytical characterization of 4-(1H-indazol-3-yl)butan-2-ol typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity is crucial for pharmaceutical applications, and current Good Manufacturing Practice (cGMP) standards require rigorous quality control measures. Recent advancements in analytical chemistry have enabled more precise characterization of this compound's isomeric forms and potential impurities.

The stability profile of 4-(1H-indazol-3-yl)butan-2-ol is another important consideration for researchers. Preliminary studies indicate that the compound is relatively stable under normal storage conditions, though protection from light and moisture is recommended for long-term storage. The degradation pathways of this compound are currently under investigation, with particular attention to the stability of the hydroxyl group under various pH conditions.

From a commercial perspective, the demand for 4-(1H-indazol-3-yl)butan-2-ol has been steadily increasing in recent years. Pharmaceutical companies and contract research organizations are seeking reliable suppliers of high-quality material for their drug discovery programs. The compound's patent landscape is also evolving, with several applications mentioning derivatives of this structure in various therapeutic contexts.

Environmental and safety considerations for 4-(1H-indazol-3-yl)butan-2-ol are typical for compounds of its class. Standard laboratory precautions should be observed when handling this material, including the use of appropriate personal protective equipment. While not classified as hazardous under current regulations, proper chemical handling protocols should always be followed in research and manufacturing settings.

Looking to the future, 4-(1H-indazol-3-yl)butan-2-ol is likely to remain an important compound in medicinal chemistry research. Its structural versatility and the growing understanding of indazole-based therapeutics suggest that this molecule will continue to be a valuable scaffold for drug discovery. Researchers are particularly excited about its potential in addressing unmet medical needs through innovative structure-activity relationship studies.

The synthesis of 4-(1H-indazol-3-yl)butan-2-ol typically involves multi-step organic reactions, with recent literature focusing on more efficient and sustainable synthetic routes. Green chemistry principles are being applied to improve the atom economy and reduce waste in its production. These advancements are particularly important as the pharmaceutical industry moves toward more sustainable manufacturing practices.

In conclusion, 4-(1H-indazol-3-yl)butan-2-ol (CAS No. 2228912-63-6) represents an important compound at the intersection of medicinal chemistry and drug development. Its unique structural features, combined with the growing understanding of indazole pharmacology, position this molecule as a valuable tool for researchers working on next-generation therapeutics. As the field continues to evolve, this compound is likely to play an increasingly important role in the discovery of novel bioactive molecules.

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